2-(2-Cloropiridin-5-il)propan-2-ol

Descripción general

Descripción

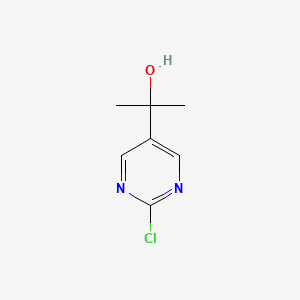

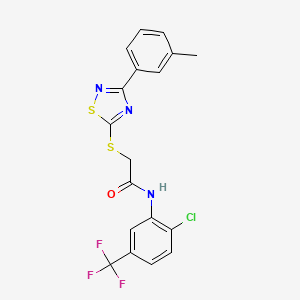

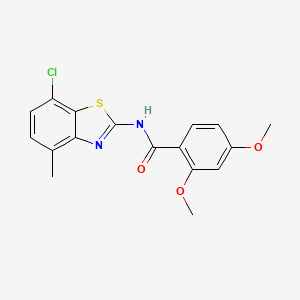

2-(2-Chloropyrimidin-5-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Chloropyrimidin-5-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloropyrimidin-5-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- 2-(2-Cloropiridin-5-il)propan-2-ol sirve como un bloque de construcción versátil en la síntesis orgánica. Los investigadores lo utilizan para crear moléculas más complejas al introducir grupos funcionales o modificar estructuras existentes. Su reactividad y estabilidad lo hacen valioso para el diseño de nuevos compuestos .

- Los científicos han examinado ligandos que contienen grupos alcóxido de piridina, incluido This compound, en conjunción con complejos de manganeso (Mn) para la catálisis de la evolución del oxígeno. Estos estudios exploran su potencial en aplicaciones de energía sostenible, como la división del agua para la producción de hidrógeno .

- En el ámbito de la mecánica cuántica, se ha investigado This compound por su comportamiento de túnel cuántico. Aunque carece de ciertos ejes de simetría, aún puede exhibir un movimiento rápido de túnel cuántico, lo que lo hace relevante para estudios fundamentales en dinámica cuántica .

- Los investigadores exploran las propiedades farmacológicas de este compuesto. Su estructura única puede interactuar con objetivos biológicos, convirtiéndolo en un posible compuesto líder para el descubrimiento de fármacos. Investigar sus efectos sobre enzimas, receptores o vías celulares podría arrojar información valiosa .

- La porción de cloropiridina en este compuesto sugiere posibles aplicaciones en agroquímicos. Los científicos investigan sus propiedades pesticidas, actividad herbicida o efectos fungicidas. Comprender su modo de acción podría conducir a estrategias de protección de cultivos más seguras y efectivas .

- Las aplicaciones de funcionalización de superficies se benefician de compuestos como This compound. Los investigadores lo utilizan para modificar superficies, mejorar la adhesión o introducir funcionalidades químicas específicas. Su estabilidad y reactividad lo hacen útil en recubrimientos, adhesivos y otros materiales .

Catálisis y Síntesis Orgánica

Complejos de Manganeso para la Evolución del Oxígeno

Materiales de Túnel Cuántico

Química Medicinal y Desarrollo de Fármacos

Agroquímicos y Protección de Cultivos

Ciencia de Materiales y Modificación de Superficies

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloropyrimidin-5-yl)propan-2-ol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(2-Chloropyrimidin-5-yl)propan-2-ol are not well-documented in the literature. It is known that pyrimidines play a key role in biochemical processes. They are involved in the synthesis of DNA and RNA, and also participate in cell signaling and metabolism .

Molecular Mechanism

Pyrimidines are known to interact with various biomolecules and can inhibit or activate enzymes, leading to changes in gene expression .

Propiedades

IUPAC Name |

2-(2-chloropyrimidin-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIAYBSASVOOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(N=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

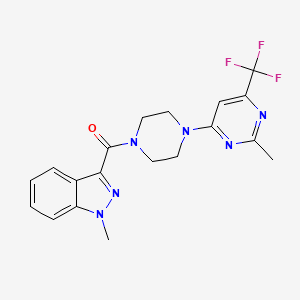

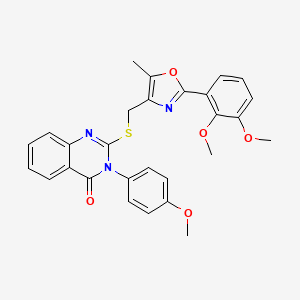

![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)

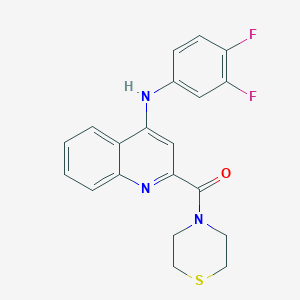

![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)

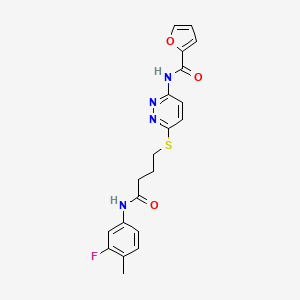

![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)

![4-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477348.png)

![Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2477350.png)